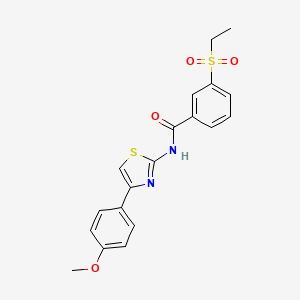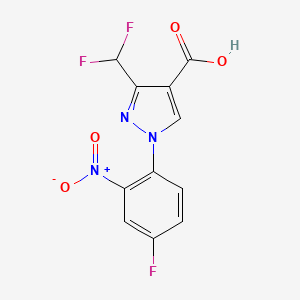
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid, also known as DFP-10825, is a chemical compound that belongs to the pyrazole carboxylic acid family. DFP-10825 has been found to have potential applications in scientific research, particularly in the field of biological and medicinal chemistry.
Wirkmechanismus
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid is believed to work by inhibiting the activity of certain enzymes, particularly cathepsin K. Cathepsin K is involved in the breakdown of bone tissue, and its inhibition can lead to increased bone density. 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has also been shown to inhibit the production of certain pro-inflammatory cytokines, such as interleukin-1 beta and interleukin-6.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase bone density in animal models, suggesting that it may have potential applications in the treatment of osteoporosis. 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the treatment of diseases such as osteoporosis and inflammatory diseases. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid. One area of research could focus on its potential applications in the treatment of osteoporosis and other bone-related diseases. Another area of research could focus on its potential applications in the treatment of inflammatory diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluoro-2-nitrophenylhydrazine with ethyl 3-oxobutanoate in the presence of acetic acid and sodium acetate to produce 1-(4-fluoro-2-nitrophenyl)-3-oxobutan-1-yl hydrazine. The second step involves the reaction of the product from the first step with difluoromethyl diazomethane in the presence of copper (I) iodide to produce 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of biological and medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as cathepsin K, which is involved in bone resorption. 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-5-1-2-7(8(3-5)17(20)21)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXAFCLHGFJPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)
![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

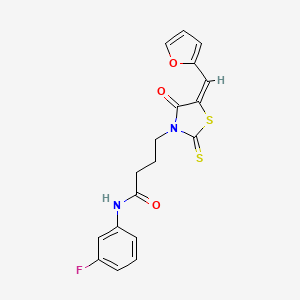
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

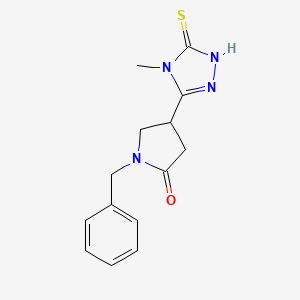

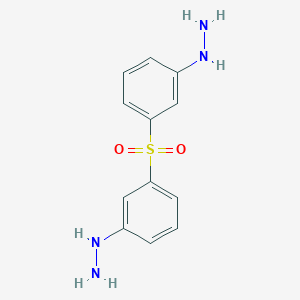

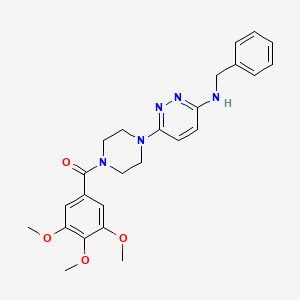
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B3001005.png)
![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B3001006.png)
